4-(2-Chloro-6-fluorophenyl)-1-butene
Overview
Description
“4-(2-Chloro-6-fluorophenyl)-1-butene” is a chemical compound. It is related to “4-(2-Chloro-6-fluorophenyl)but-3-en-2-one”, which has a molecular weight of 198.62 .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method involves the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .Molecular Structure Analysis
The molecular structure of related compounds like “3-(2-Chloro-6-fluoro-phenyl)-2-(4-methoxyphenyl)-acrylonitrile” has been studied . The compound crystallizes in the orthorhombic space group Pca2 1 .Chemical Reactions Analysis
The Sandmeyer reaction is a key reaction involved in the synthesis of related compounds . This reaction can form various linkages, resulting in corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Chloro-6-fluorophenol” include a melting point of 62-65 °C, and it is soluble in methanol .Mechanism of Action
While the specific mechanism of action for “4-(2-Chloro-6-fluorophenyl)-1-butene” is not available, related compounds like flucloxacillin exert their effects by inhibiting the third and last stage of bacterial cell wall synthesis. This is mediated through binding to penicillin-binding proteins located inside the bacterial cell wall .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-but-3-enyl-1-chloro-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNVMHTAFKELN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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